N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
“N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” is a complex organic compound that features multiple functional groups, including pyrazole, thiadiazole, and benzyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the benzyl group: Via nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride.
Formation of the thiadiazole ring: Through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.
Coupling of the pyrazole and thiadiazole moieties: Using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution on the benzyl ring.
Common Reagents and Conditions
Oxidation: Using reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Employing reducing agents such as SnCl₂ or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like NaOH or KOH in polar solvents.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: Testing for biological activity such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Agrochemicals: Possible application in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of “N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(3-methoxy-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
- **N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness
The presence of both chloro and fluoro substituents on the benzyl ring, along with the methoxy and nitro groups on the pyrazole ring, makes this compound unique. These functional groups can significantly influence the compound’s reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C18H16ClFN8O3S |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16ClFN8O3S/c1-31-17-14(28(29)30)10-27(25-17)8-6-16-22-23-18(32-16)21-15-5-7-26(24-15)9-11-12(19)3-2-4-13(11)20/h2-5,7,10H,6,8-9H2,1H3,(H,21,23,24) |
InChI Key |
DPOOLHRGYKOACF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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